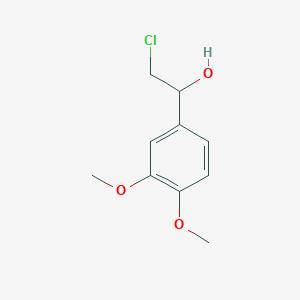

1-(3,4-Dimethoxyphenyl)-2-chloroethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO3 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-chloro-1-(3,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |

InChI Key |

JESLOTGLPBZOSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CCl)O)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1 3,4 Dimethoxyphenyl 2 Chloroethanol

Overview of Functional Group Reactivity

1-(3,4-Dimethoxyphenyl)-2-chloroethanol possesses two primary reactive sites: the hydroxyl (-OH) group and the chloro (-Cl) group. The phenyl ring, activated by two electron-donating methoxy (B1213986) groups, influences the reactivity of both the benzylic hydroxyl group and the adjacent carbon-chlorine bond. The presence of these functional groups allows for a range of reactions, including nucleophilic substitution at the carbon bearing the chlorine atom and oxidation or etherification at the hydroxyl group. The specific reaction pathway and outcome are determined by the reaction conditions, including the nature of the reagents, solvent, and temperature.

Reactions Involving the Chloro Moiety

The chloro group, being a good leaving group, makes the C-2 position susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols)

With Amines: The reaction of this compound with amines is a key step in the synthesis of various biologically active compounds, including analogs of catecholamine adrenergic agents. In these reactions, the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This results in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion. The reaction typically proceeds by heating the chloroethanol derivative with an excess of the desired amine, which can also serve as the base to neutralize the hydrogen chloride formed. This process is fundamental in the synthesis of substituted phenylethanolamines, which are structurally related to important bronchodilators and other adrenergic drugs nih.gov.

With Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in nucleophilic substitution reactions. The reaction of this compound with a thiol would involve the attack of the sulfur atom on the carbon bearing the chlorine, displacing the chloride and forming a thioether. Thiolates, being stronger nucleophiles than neutral thiols, would facilitate this reaction under basic conditions.

| Nucleophile | Product Type | General Reaction |

| Amine (R-NH2) | Amino-alcohol | R-NH-CH2-CH(OH)-Ar |

| Thiol (R-SH) | Thioether-alcohol | R-S-CH2-CH(OH)-Ar |

Ar represents the 3,4-dimethoxyphenyl group.

Considerations of SN1 and SN2 Pathways

The nucleophilic displacement of the chloro group in this compound can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism. The preferred pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The carbon atom attached to the chlorine is a primary carbon, which generally favors the SN2 pathway . An SN2 reaction involves a backside attack by the nucleophile on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

However, the adjacent benzylic position could potentially stabilize a carbocation intermediate through resonance, which might suggest the possibility of an SN1 pathway . In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a carbocation, which is then rapidly attacked by the nucleophile. The presence of electron-donating methoxy groups on the phenyl ring would further stabilize such a benzylic carbocation.

The choice between SN1 and SN2 is therefore a nuanced consideration. With strong, unhindered nucleophiles and in polar aprotic solvents, the SN2 mechanism is more likely. Conversely, with weak nucleophiles and in polar protic solvents that can stabilize both the leaving group and a potential carbocation intermediate, an SN1 pathway might be competitive. For primary substrates like this, the SN2 pathway is generally predominant.

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary carbon favors SN2, but benzylic position could stabilize a carbocation. |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., RS-, CN-, RNH2) | Depends on the specific reactant used. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | The choice of solvent can direct the mechanism. |

| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group for both pathways. |

Reactions Involving the Hydroxyl Group

The secondary benzylic hydroxyl group is another key site for reactivity in this compound. It can undergo oxidation to form a ketone or be converted into an ether through etherification reactions.

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. The presence of the electron-donating dimethoxy groups on the phenyl ring makes the benzylic alcohol more susceptible to oxidation compared to unsubstituted or deactivated benzylic alcohols researchgate.net. A variety of oxidizing agents can be employed for this transformation.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving other parts of the molecule. The efficiency of the oxidation of benzylic alcohols is often enhanced by the presence of electron-donating substituents on the aromatic ring researchgate.net.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-chloro-1-(3,4-dimethoxyphenyl)ethanone |

| Dess-Martin periodinane (DMP) | 2-chloro-1-(3,4-dimethoxyphenyl)ethanone |

| Manganese dioxide (MnO2) | 2-chloro-1-(3,4-dimethoxyphenyl)ethanone |

Etherification Reactions

The hydroxyl group of this compound can be converted to an ether through various etherification methods. The Williamson ether synthesis is a common and versatile method for this purpose rsc.orgyoutube.com. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of this compound, the first step would be the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether.

Given that the molecule already contains a chloro substituent, intramolecular etherification to form an epoxide is a potential competing reaction, especially in the presence of a base. The formation of the epoxide would proceed via an intramolecular Williamson ether synthesis, where the newly formed alkoxide attacks the adjacent carbon bearing the chlorine atom.

| Reagents | Product Type |

| 1. NaH, 2. R-X (e.g., CH3I) | Ether |

| Base (e.g., NaOH) | Epoxide (intramolecular) |

Dehydration Pathways

The dehydration of this compound, a vicinal chlorohydrin, can proceed through different pathways depending on the reaction conditions, primarily leading to the formation of an epoxide or a styrene derivative.

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This is followed by an intramolecular nucleophilic substitution (an SNi reaction, or intramolecular Williamson ether synthesis), where the alkoxide attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion to form a three-membered ether ring. This reaction results in the formation of 3,4-dimethoxystyrene oxide.

In contrast, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The subsequent loss of water can generate a secondary benzylic carbocation. This carbocation is stabilized by the electron-donating methoxy groups on the aromatic ring. A subsequent elimination of a proton from the adjacent carbon can occur, but the more likely pathway for chlorohydrins is the formation of the epoxide. However, under certain conditions, rearrangement or elimination could lead to other products. For instance, processes that favor elimination over substitution can lead to the formation of styrene derivatives google.com.

Electrophilic Reactions on the Dimethoxyphenyl Moiety

The this compound molecule contains a highly activated aromatic ring due to the presence of two electron-donating methoxy groups. These groups increase the electron density of the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution reactions. byjus.commasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com The aromaticity is then restored by the loss of a proton. byjus.com

A relevant example is the nitration of the structurally similar compound, veratryl alcohol (3,4-dimethoxybenzyl alcohol), by the enzyme lignin peroxidase (LiP) in the presence of tetranitromethane (TNM). nih.gov The proposed mechanism involves the one-electron oxidation of veratryl alcohol by the enzyme to form a cation radical. nih.gov This radical can then react with nitrogen dioxide (.NO2), which is generated from the reduction of TNM, leading to nitrated products such as 4,5-dimethoxy-2-nitrobenzyl alcohol. nih.gov This enzymatic reaction highlights the susceptibility of the veratryl moiety to electrophilic attack, a reactivity that would be shared by this compound.

Biocatalytic and Enzymatic Transformations

Biocatalysis offers a powerful and environmentally benign approach to chemical transformations, often providing high selectivity under mild conditions. These methods are increasingly applied in the synthesis of complex organic molecules. nih.govnih.gov

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts to create efficient and novel reaction pathways. ucl.ac.uk This strategy is particularly valuable for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov

While specific chemoenzymatic routes directly involving this compound are not extensively detailed in the provided literature, the synthesis of structurally related and valuable compounds provides a clear precedent. For example, a chemoenzymatic method has been developed for the production of L-3,4-dimethoxyphenyl-alanine (L-DOPA), a key drug for Parkinson's disease. researchgate.net This process utilized an engineered aspartate aminotransferase to catalyze the final transamination step, achieving a 95.4% conversion and over 99% enantiomeric excess (ee). researchgate.net Such enzymatic steps, integrated with chemical reactions to prepare the necessary precursors, exemplify the power of this combined approach. The functional groups present in this compound (hydroxyl, chloro, and an activated aromatic ring) make it a plausible candidate for incorporation into similar multi-step chemoenzymatic sequences.

The asymmetric reduction of prochiral ketones to form chiral alcohols is one of the most significant applications of biocatalysis in industrial organic synthesis. This compound can be synthesized with high enantiopurity via the enzymatic reduction of its corresponding ketone precursor, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone.

This biotransformation is typically accomplished using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often sourced from microorganisms or expressed recombinantly in hosts like E. coli. researchgate.netresearchgate.net These enzymes exhibit high stereoselectivity, yielding either the (R)- or (S)-enantiomer of the alcohol. The reaction mechanism involves the transfer of a hydride ion from a cofactor, usually nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the ketone. researchgate.net

Because the cofactor is expensive, an in-situ regeneration system is essential for a cost-effective process. A common method is to use a co-substrate, such as isopropanol, which is oxidized by the same enzyme to regenerate the required NADH or NADPH. researchgate.netnih.gov The use of whole-cell biocatalysts is often preferred as it provides the enzymes and can handle cofactor regeneration internally. nih.gov Research on similar substrates, such as 2-chloro-1-(3,4-difluorophenyl)ethanone, has demonstrated the feasibility of these processes at high substrate concentrations (up to 400-500 g/L), achieving excellent conversions (>99%) and enantiomeric excess (>99.9% ee). researchgate.net

| Enzyme/Biocatalyst | Substrate | Co-substrate | Substrate Conc. | Conversion | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Carbonyl Reductase (LsCRM3) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Isopropanol | 400 g/L | Complete | 99.9% ((S)-form) | researchgate.net |

| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Not specified | 500 g/L | ~100% | >99.9% ((S)-form) | researchgate.net |

| Alcohol Dehydrogenase (Rhky-ADH) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Isopropanol | Not specified | >99% | >99% ((S)-form) | researchgate.net |

| Recombinant E. coli (LXCAR-S154Y) | 3'-(trifluoromethyl)acetophenone | Glucose | 200 mM | 91.5% | >99.9% ((R)-form) | nih.gov |

Mechanistic Investigations of Degradation Pathways

The degradation of this compound can occur through pathways involving either the aliphatic chloroethanol side chain or the dimethoxyphenyl ring.

For the aliphatic portion, degradation pathways are likely to mirror those of other chlorinated ethanes and alcohols. researchgate.netresearchgate.net Studies on the bacterium Pseudomonas stutzeri have elucidated the degradation pathway for 2-chloroethanol (B45725) under denitrifying conditions. nih.gov The process begins with the oxidation of the alcohol to 2-chloroacetaldehyde by a chloroethanol dehydrogenase, followed by further oxidation to chloroacetate by an NAD-dependent chloroacetaldehyde dehydrogenase. nih.gov The final step is the removal of the chlorine atom by a chloroacetate dehalogenase, detoxifying the compound. nih.gov A similar oxidative pathway could be a primary degradation route for this compound in biological systems. Other potential reactions for chlorinated ethanes under anaerobic conditions include hydrogenolysis (replacement of Cl with H) and dehydrochlorination (elimination of HCl). researchgate.netresearchgate.net

The dimethoxyphenyl moiety can also be a site of degradation, particularly by specialized microorganisms like white-rot fungi. These organisms produce powerful oxidative enzymes, such as lignin peroxidase (LiP), which are capable of degrading lignin and related aromatic compounds. nih.gov The degradation mechanism often starts with the enzyme-catalyzed one-electron oxidation of the aromatic ring to form a cation radical, which can then undergo a variety of subsequent reactions, including C-C bond cleavage and demethoxylation, ultimately leading to ring opening. nih.gov

Stereochemistry and Asymmetric Synthesis of 1 3,4 Dimethoxyphenyl 2 Chloroethanol

Enantiomeric Forms and Chiral Control

Due to the tetrahedral carbon atom bonded to four different substituents (a hydroxyl group, a hydrogen atom, a chloromethyl group, and a 3,4-dimethoxyphenyl group), 1-(3,4-Dimethoxyphenyl)-2-chloroethanol exists as two distinct enantiomers: (R)-1-(3,4-Dimethoxyphenyl)-2-chloroethanol and (S)-1-(3,4-Dimethoxyphenyl)-2-chloroethanol. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.

Achieving chiral control in the synthesis of this compound is paramount for its potential applications in pharmaceuticals and other biologically active molecules. The synthesis of a single enantiomer, or enantioselective synthesis, avoids the production of a 50:50 mixture (a racemate), which would necessitate a subsequent, often inefficient, resolution step. rsc.org The primary precursor for this chiral alcohol is the prochiral ketone, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. Asymmetric synthesis strategies are therefore designed to stereoselectively reduce the carbonyl group of this ketone.

Strategies for Enantioselective Synthesis

The direct, controlled synthesis of a single enantiomer from a prochiral precursor is a highly efficient strategy. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Corey-Bakshi-Shibata (CBS) Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex. nrochemistry.comorganic-chemistry.org

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone, positioning the carbonyl group in a sterically defined manner. The hydride is delivered from the borane to one face of the carbonyl, dictated by the stereochemistry of the catalyst. youtube.com For the synthesis of this compound, the precursor ketone would be reduced as follows:

Using an (S)-CBS catalyst directs the hydride to the Re-face of the ketone, yielding the (R)-alcohol.

Using an (R)-CBS catalyst directs the hydride to the Si-face of the ketone, yielding the (S)-alcohol.

This method is known for its high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 95%. researchgate.net

Ketoreductase-mediated Processes: Biocatalysis using ketoreductases (KREDs) has emerged as a green and highly efficient method for producing chiral alcohols. rsc.org KREDs are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity, typically using a cofactor like NADPH or NADH. nih.gov These processes can be conducted using either isolated enzymes or whole-cell systems, the latter of which provides an intrinsic system for cofactor regeneration. rsc.org

Numerous studies have demonstrated the successful asymmetric reduction of α-halo ketones to their corresponding chiral halohydrins with high yields and excellent enantiomeric excess (>99% ee). researchgate.net Two complementary reductases can often be identified to produce either the (R)- or (S)-enantiomer of the target alcohol from the same ketone precursor. researchgate.net The high selectivity and mild reaction conditions make KRED-mediated synthesis a highly attractive industrial option. researchgate.net

Table 1: Examples of Ketoreductase-Mediated Reduction of α-Halo Ketones This table presents data for analogous compounds to illustrate the typical efficacy of ketoreductase-mediated synthesis.

| Precursor Ketone | Ketoreductase Source | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxo-butanoate | Engineered KRED | (S)-Alcohol | >99 | >99.9 |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Lactobacillus kefir KRED variant | (S)-Alcohol | >95 | >99 |

| α-Chloro-1-acetophenone | Carbonyl Reductase (CgCR) | (R)-Alcohol | 93.0 | >99 |

A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, this strategy is less direct than asymmetric catalysis. A potential approach could involve modifying a precursor molecule, such as 3,4-dimethoxyphenylacetic acid. The acid would first be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone or pseudoephedrine. researchgate.netnih.gov The resulting chiral imide or amide could then undergo a diastereoselective reaction to introduce the required functionality, followed by cleavage of the auxiliary to yield the enantiomerically enriched target molecule or a close precursor. While powerful, this method requires additional synthetic steps for attachment and removal of the auxiliary compared to catalytic approaches. harvard.edu

Diastereoselective Synthesis Considerations

Diastereoselective synthesis becomes relevant when a molecule already containing a chiral center undergoes a reaction that creates a new one. In the context of this compound, if one of its pure enantiomers—for example, the (R)-enantiomer—were used in a subsequent reaction to create an adjacent stereocenter, the existing chirality at C-1 would influence the stereochemical outcome at the new center.

This stereochemical directing effect can often be predicted by models such as the Felkin-Anh or Cram's chelation-control model. For instance, if the hydroxyl group of (R)-1-(3,4-Dimethoxyphenyl)-2-chloroethanol were to direct the reduction of a nearby ketone, the incoming nucleophile would preferentially attack from a specific face of the carbonyl, leading to the formation of one diastereomer in excess over the other. The degree of diastereoselectivity would depend on the steric and electronic properties of the substrate and reagents. researchgate.net

Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com When the reaction is stopped at approximately 50% conversion, one can isolate the unreacted starting material enriched in the slower-reacting enantiomer and the product enriched in the faster-reacting one.

Lipase-catalyzed transesterification is a highly effective and widely used method for the kinetic resolution of racemic alcohols, including halohydrins. jocpr.com Lipases are hydrolase enzymes that can catalyze the formation of esters in non-aqueous media. In the presence of a racemic alcohol and an acyl donor (e.g., vinyl acetate), the lipase (B570770) will acylate one enantiomer at a much higher rate than the other. researchgate.net

For racemic this compound, the process would proceed as follows:

(R,S)-Alcohol + Acyl Donor ---(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)

By halting the reaction near 50% completion, the remaining (S)-alcohol and the newly formed (R)-ester can be separated. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are renowned for their high enantioselectivity in these resolutions, frequently achieving high enantiomeric ratios (E > 200) and producing both the alcohol and the ester with >99% ee. nih.govnih.gov

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols This table showcases typical results for the resolution of analogous secondary alcohols, demonstrating the general effectiveness of the method.

| Racemic Alcohol Substrate | Lipase | Acyl Donor | Conversion (c, %) | Remaining Alcohol (ee, %) | Product Ester (ee, %) | E-Value |

|---|---|---|---|---|---|---|

| 1-(p-Fluorophenyl)ethanol | Novozym 435 | Vinyl Acetate | ~50 | >99 | >99 | >200 |

| 1-Phenylethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | 48 | >99 | 96 | >200 |

| 1-(m-Tolyl)ethanol | Novozym 435 | Vinyl Acetate | 50 | >99 | >99 | >200 |

Lack of Specific Research Data on Crystallization-Based Resolution of this compound

Following a comprehensive search of scientific literature, it has been determined that there are no specific research articles or detailed data available concerning the crystallization-based resolution of the chemical compound this compound. The performed searches focused on identifying studies that specifically address the separation of enantiomers of this compound using crystallization techniques, such as diastereomeric salt formation and subsequent fractional crystallization.

The search queries included "crystallization-based resolution of this compound," "diastereomeric resolution of this compound," "enantiomeric resolution of 1-(3,4-dimethoxyphenyl)ethanol (B1196505) derivatives by crystallization," and "chiral resolution of chlorohydrins using crystallization methods." While the search results provided general principles of chiral resolution and examples of these techniques applied to other structurally related compounds, they did not yield any specific methodologies, experimental data, or research findings for this compound itself.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific focus on the crystallization-based resolution of this compound as per the provided outline. The absence of such specific information in the available scientific literature prevents the creation of a scientifically accurate and detailed article on this particular topic.

To generate the requested content, specific studies detailing the use of resolving agents, crystallization conditions, yields, and enantiomeric excess values for the resolution of this compound would be required. As these are not available, any attempt to create the article would be speculative and would not adhere to the principles of scientific accuracy.

Derivatives of 1 3,4 Dimethoxyphenyl 2 Chloroethanol and Their Synthetic Utility

Design and Synthesis of Structurally Modified Analogs

The inherent reactivity of 1-(3,4-dimethoxyphenyl)-2-chloroethanol allows for targeted modifications at both the chloroethyl side chain and the aromatic ring. These modifications are crucial for developing new compounds with tailored chemical properties and potential biological activities.

Derivatives with Modified Side Chains

The chloroethyl side chain of this compound is a prime site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with primary or secondary amines leads to the formation of N-substituted-2-amino-1-(3,4-dimethoxyphenyl)ethanol derivatives. These amino alcohols are valuable intermediates in their own right, serving as precursors for more complex molecules, including some adrenergic drugs. nih.govlibretexts.org

The hydroxyl group on the side chain can also be modified. For example, it can be acylated to form esters or etherified. Furthermore, the entire chloroethanol side chain can be conceptually altered through different synthetic strategies starting from related precursors, leading to a wide array of analogs with varying chain lengths and functional groups.

A key transformation of the chloroethanol moiety is its conversion to an epoxide. Treatment of this compound with a base can induce intramolecular cyclization to form 1-(3,4-dimethoxyphenyl)-1,2-epoxide. libretexts.org This epoxide is a highly reactive intermediate that can undergo ring-opening reactions with a diverse range of nucleophiles, providing a facile route to a variety of 1,2-disubstituted ethanol derivatives. wisdomlib.orgencyclopedia.pubyoutube.com

| Derivative Type | Reagent/Condition | Functional Group Introduced |

| Amino Alcohols | Primary/Secondary Amines | -NHR, -NR2 |

| Epoxides | Base | Oxirane Ring |

Aromatic Ring Functionalization

While the dimethoxyphenyl ring is relatively stable, it can undergo electrophilic aromatic substitution reactions, although the presence of the activating methoxy (B1213986) groups directs the substitution to specific positions. However, a more common strategy for achieving aromatic ring functionalization involves starting with an already substituted precursor before the formation of the chloroethanol side chain. This approach allows for greater control over the regiochemistry of the final product. For instance, derivatives with additional substituents on the aromatic ring can be synthesized from the corresponding substituted acetophenones.

This compound as a Precursor in Multi-Step Synthesis

The versatility of this compound extends to its use as a starting material for the construction of complex molecular architectures, including various heterocyclic systems and key pharmaceutical intermediates.

Construction of Nitrogen-Containing Heterocycles

The derivatives of this compound, particularly the corresponding amino alcohols, are pivotal in the synthesis of nitrogen-containing heterocycles.

One of the most significant applications is in the synthesis of tetrahydroisoquinoline derivatives . nih.govthieme.denih.govresearchgate.net The 2-amino-1-(3,4-dimethoxyphenyl)ethanol, obtained from the chloroethanol precursor, can undergo the Pictet-Spengler reaction. thermofisher.comnih.govnih.govgoogle.comnorthwestern.edu This reaction involves the condensation of the amino alcohol with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. This methodology is a cornerstone in the synthesis of numerous isoquinoline alkaloids and their analogs, which exhibit a broad spectrum of biological activities. google.com

Another important reaction is the Bischler-Napieralski reaction, which can be employed to synthesize 3,4-dihydroisoquinolines. organic-chemistry.orgmdpi.comresearchgate.net In this case, the corresponding N-acyl-2-amino-1-(3,4-dimethoxyphenyl)ethanol derivative is cyclized using a dehydrating agent.

Furthermore, intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of other nitrogen-containing heterocycles such as morpholines . nih.govresearchgate.netnih.govgoogle.comorganic-chemistry.org For example, an N-substituted amino alcohol derived from this compound can be cyclized to form a substituted morpholine ring.

| Heterocycle | Key Reaction | Precursor from this compound |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol |

| 3,4-Dihydroisoquinolines | Bischler-Napieralski Reaction | N-Acyl-2-amino-1-(3,4-dimethoxyphenyl)ethanol |

| Morpholines | Intramolecular Cyclization | N-Substituted-2-amino-1-(3,4-dimethoxyphenyl)ethanol |

Formation of Oxygen-Containing Ring Systems

The chloroethanol moiety is also instrumental in the synthesis of oxygen-containing heterocycles. The intramolecular Williamson ether synthesis is a key reaction in this context. By deprotonating the hydroxyl group, the resulting alkoxide can displace the adjacent chlorine atom to form a three-membered epoxide ring, as mentioned earlier. libretexts.org

Moreover, derivatives of this compound can be utilized in the synthesis of larger oxygen-containing ring systems such as 1,4-benzodioxanes . google.com This typically involves the reaction of a catechol derivative with a dielectrophile, and while not a direct cyclization of the title compound itself, its structural motif is found in precursors to such systems.

Intermediate in Complex Pharmaceutical Building Blocks

The 1-(3,4-dimethoxyphenyl)ethyl moiety is a common structural feature in a number of pharmaceuticals. Consequently, this compound and its derivatives serve as crucial intermediates in the synthesis of these complex molecules.

For example, this structural unit is found in precursors to the isoquinoline alkaloid papaverine , a known vasodilator. sigmaaldrich.com Synthetic routes to papaverine often involve the construction of the isoquinoline core from building blocks containing the 3,4-dimethoxyphenyl group. thermofisher.comnih.gov

Similarly, the calcium channel blocker verapamil contains two 3,4-dimethoxyphenyl units. The synthesis of verapamil and its analogs involves the coupling of intermediates derived from 3,4-dimethoxyphenylacetonitrile and a substituted amine, highlighting the importance of this chemical scaffold in pharmaceutical synthesis.

The ability to introduce chirality at the benzylic carbon of the ethanol side chain makes derivatives of this compound valuable as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.comwikipedia.orgnih.govharvard.eduresearchgate.net These chiral auxiliaries can be used to control the stereochemistry of subsequent reactions, leading to the enantioselective synthesis of complex target molecules.

Synthetic Applications in Target-Oriented Synthesis

The utility of this compound derivatives is prominently showcased in the target-oriented synthesis of natural products, most notably benzylisoquinoline alkaloids. A prime example is the synthesis of papaverine, an opium alkaloid known for its antispasmodic properties. unodc.org The core of papaverine's structure is a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline framework, which can be constructed via a classic synthetic strategy involving the Bischler-Napieralski reaction. gla.ac.ukjk-sci.comwikipedia.orgsci-hub.se

The synthetic pathway commences with a derivative of this compound, specifically the corresponding amine, 2-(3,4-dimethoxyphenyl)ethylamine, also known as homoveratrylamine. This key intermediate is then acylated with 3,4-dimethoxyphenylacetyl chloride to form the N-acyl derivative, N-(3,4-dimethoxyphenylacetyl)-2-(3,4-dimethoxyphenyl)ethylamine. This molecule contains the necessary carbon skeleton and functional groups for the subsequent cyclization step.

The synthesis of papaverine from this N-acyl precursor is a well-established route that highlights the strategic importance of the initial phenylethylamine framework.

Table 1: Key Synthetic Steps in the Target-Oriented Synthesis of Papaverine

| Step | Precursor | Reagents and Conditions | Product | Transformation |

| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | 3,4-Dimethoxyphenylacetyl chloride, Base | N-(3,4-Dimethoxyphenylacetyl)-2-(3,4-dimethoxyphenyl)ethylamine | Amide Formation |

| 2 | N-(3,4-Dimethoxyphenylacetyl)-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃, Toluene, Reflux | 3,4-Dihydropapaverine | Bischler-Napieralski Cyclization |

| 3 | 3,4-Dihydropapaverine | Pd/C, Heat or other oxidizing agents | Papaverine | Dehydrogenation (Aromatization) |

This synthetic sequence demonstrates how a relatively simple derivative of this compound can be elaborated into a medicinally significant natural product. nih.gov The dimethoxy-substituted phenyl rings are crucial for the biological activity of papaverine and are carried through the synthetic route from the initial building blocks. nih.gov

Chemical Transformations Leading to Diverse Structural Scaffolds

The chemical reactivity of this compound derivatives allows for their transformation into a variety of structural scaffolds, with the most significant being the 3,4-dihydroisoquinoline and isoquinoline ring systems. organic-chemistry.orgorganic-chemistry.org These heterocyclic cores are present in a vast number of alkaloids and pharmaceutically active compounds. thieme-connect.de

The cornerstone transformation for accessing these scaffolds is the Bischler-Napieralski reaction. jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgnrochemistry.com

Starting from an N-acylated derivative of 2-(3,4-dimethoxyphenyl)ethylamine, the reaction proceeds via cyclization onto the electron-rich dimethoxy-substituted benzene (B151609) ring. The electron-donating nature of the two methoxy groups at positions 3 and 4 of the phenyl ring activates the C-6 position for electrophilic attack, facilitating the ring closure. This regioselectivity is a key feature of this transformation.

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. wikipedia.org This scaffold is itself a valuable synthetic intermediate and is found in several natural products. Furthermore, the 3,4-dihydroisoquinoline can be readily oxidized (dehydrogenated) to the corresponding fully aromatic isoquinoline. This two-step sequence provides access to two distinct but related heterocyclic scaffolds from a common precursor.

Table 2: General Transformation to Isoquinoline Scaffolds via Bischler-Napieralski Reaction

| Precursor Class | Key Reagent | Intermediate Scaffold | Final Scaffold (after oxidation) | Key Features |

| N-Acyl-2-(3,4-dimethoxyphenyl)ethylamines | POCl₃ or P₂O₅ | 1-Substituted-6,7-dimethoxy-3,4-dihydroisoquinolines | 1-Substituted-6,7-dimethoxyisoquinolines | Intramolecular cyclization; Versatile for various acyl groups |

The substituent at the 1-position of the resulting isoquinoline is determined by the acyl group used in the preparation of the starting amide. By varying the acylating agent, a diverse library of 1-substituted isoquinoline derivatives can be synthesized, demonstrating the flexibility of this synthetic strategy. For instance, using a different acyl chloride in the initial acylation step would lead to a different substituent at the 1-position of the final isoquinoline product. This modularity makes derivatives of this compound valuable starting points for combinatorial chemistry and drug discovery efforts targeting isoquinoline-based compounds.

Advanced Characterization and Analytical Methodologies for 1 3,4 Dimethoxyphenyl 2 Chloroethanol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 1-(3,4-Dimethoxyphenyl)-2-chloroethanol. Each technique offers unique insights into the molecular framework.

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of this compound, providing precise information about the atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed below. The aromatic region would show signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic region would feature signals for the methine proton adjacent to the hydroxyl group and the methylene (B1212753) protons adjacent to the chlorine atom, which would likely form a complex splitting pattern (ABX system).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~6.90 | d | J ≈ 2.0 |

| H-5' | ~6.85 | d | J ≈ 8.2 |

| H-6' | ~6.82 | dd | J ≈ 8.2, 2.0 |

| H-1 | ~4.90 | dd | J ≈ 8.0, 4.0 |

| OCH₃ (C-3', C-4') | ~3.88 | s | - |

| H-2a | ~3.75 | dd | J ≈ 11.0, 4.0 |

| H-2b | ~3.65 | dd | J ≈ 11.0, 8.0 |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The dimethoxy-substituted aromatic carbons and the two aliphatic carbons of the chloroethanol side chain would resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' | ~149.2 |

| C-3' | ~148.8 |

| C-1' | ~132.0 |

| C-6' | ~118.5 |

| C-5' | ~111.1 |

| C-2' | ~109.5 |

| C-1 | ~74.0 |

| OCH₃ (at C-4') | ~56.0 |

| OCH₃ (at C-3') | ~55.9 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. Key correlations would be observed between the H-1 proton and the two diastereotopic H-2 protons. Additionally, a correlation between the H-5' and H-6' aromatic protons would be expected. uvic.caresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. uvic.ca This would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~4.90 ppm to the carbon signal at ~74.0 ppm (C-1) and the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. researchgate.net NOESY would show correlations between the methoxy (B1213986) protons and the adjacent aromatic protons (e.g., OCH₃ at C-3' with H-2'), providing conformational information.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.czpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | ~2950 | Medium |

| Aromatic C=C | Stretching | 1600 - 1585, 1500 - 1400 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretching | 1260 - 1230 | Strong |

| Alcohol (C-O) | Stretching | ~1050 | Strong |

The spectrum would be characterized by a broad O-H stretching band, sharp peaks in the C-H stretching region, and distinct absorptions in the fingerprint region corresponding to the C=C, C-O, and C-Cl bonds. vscht.czchemicalbook.comnist.gov

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₁₀H₁₃ClO₃), distinguishing it from other compounds with the same nominal mass.

GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry is a powerful tool for structural analysis and mechanistic studies. In electron ionization (EI) mode, the molecule would undergo fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the structure.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 216/218 | [C₁₀H₁₃ClO₃]⁺ | Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 167 | [C₉H₁₁O₂]⁺ | Loss of •CH₂Cl |

| 151 | [C₉H₁₁O]⁺ | Tropylium ion from the dimethoxybenzyl moiety |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident for all chlorine-containing fragments, aiding in their identification. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The dimethoxybenzene moiety is expected to exhibit characteristic absorption bands in the UV region. researchgate.net These absorptions are due to π → π* transitions within the benzene ring. The presence of the methoxy groups (auxochromes) typically causes a bathochromic (red) shift compared to unsubstituted benzene. copernicus.org The expected maximum absorbance (λmax) would be around 280 nm.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

Gas chromatography is a highly effective technique for assessing the purity of this compound and for quantifying any volatile impurities. nih.govnih.govchromatographyonline.com A high-purity sample should ideally show a single major peak in the chromatogram.

Methodology:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-WAX, would be suitable for separation. nih.govnih.gov

Injection: A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization without causing thermal degradation.

Oven Program: A temperature gradient program would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of both more volatile and less volatile components.

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and a wide linear range. rroij.com For identification of unknown impurities, a Mass Spectrometer (MS) detector would be coupled to the GC. sigmaaldrich.comthermofisher.comnih.gov

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates like this compound. It is employed for assessing purity, quantifying the compound in various matrices, and for the critical task of separating its enantiomers.

Quantitative Analysis: For quantitative analysis, a reversed-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the dimethoxy-substituted benzene ring exhibits strong absorbance.

A hypothetical data table for a quantitative HPLC method is presented below to illustrate typical parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

| Retention Time | ~ 4.5 min |

Enantioseparation: Since the structure of this compound contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the preferred method for this purpose. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of chiral alcohols. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol.

A representative data table for a chiral HPLC separation could be as follows:

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 278 nm |

| Column Temp. | 20 °C |

| Retention Time (R-enantiomer) | ~ 12.1 min |

| Retention Time (S-enantiomer) | ~ 13.5 min |

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound on a larger scale than analytical HPLC, preparative chromatography is employed. This technique uses larger columns and higher flow rates to separate and collect fractions of the pure compound. The principles are similar to analytical HPLC, but the goal is to obtain a sufficient quantity of the purified substance for further research, such as for use as a reference standard or for structural elucidation. Both normal-phase and reversed-phase preparative chromatography could be utilized depending on the specific purification needs.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a single enantiomer that has been successfully crystallized, X-ray crystallography can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is a critical piece of information for stereospecific synthesis and pharmaceutical applications. Currently, there are no publicly available crystal structure data for this specific compound.

Other Specialized Analytical Approaches (e.g., Elemental Analysis, Titrimetric Methods for Reaction Monitoring)

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₁₃ClO₃), the theoretical elemental composition would be calculated and compared against the experimental values obtained from a sample. A close match between the theoretical and experimental percentages of carbon, hydrogen, and chlorine would serve to confirm the empirical formula of the synthesized compound.

A theoretical elemental analysis data table is provided below:

| Element | Symbol | Theoretical % |

| Carbon | C | 55.44% |

| Hydrogen | H | 6.05% |

| Chlorine | Cl | 16.36% |

| Oxygen | O | 22.15% |

Titrimetric Methods for Reaction Monitoring: Titrimetric methods, while more traditional, can be robust and cost-effective for monitoring the progress of chemical reactions. For instance, in a synthesis where this compound is consumed, the disappearance of a reactive functional group could be monitored by titration. Similarly, if the compound is being synthesized, the formation of a product or the consumption of a reactant could be tracked. For example, if a reaction involves the consumption of an acidic or basic reagent, its concentration could be monitored over time by titration.

Theoretical and Computational Chemistry Studies of 1 3,4 Dimethoxyphenyl 2 Chloroethanol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons and nuclei to predict molecular structure, energy, and various other chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. sapub.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. Functionals such as B3LYP, often paired with basis sets like 6-311G(d,p), are commonly used for optimizing molecular geometries and predicting electronic properties. sapub.orgresearchgate.net

For 1-(3,4-Dimethoxyphenyl)-2-chloroethanol, DFT calculations can reveal key aspects of its electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. sapub.org A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the chlorine atom, would be expected to be regions of negative potential (red/yellow), while the hydroxyl proton would be a site of positive potential (blue), indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -958.745 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.21 | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy (eV) | -0.15 | Energy of the lowest empty orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.06 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.85 | Measure of the molecule's overall polarity. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from rotation around several single bonds (e.g., C-C, C-O), means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements, interactions, and conformational changes of this compound over time, often in the presence of an explicit solvent like water. nih.gov

These simulations can reveal:

The preferred dihedral angles and the most populated conformational states.

The dynamics of intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom or methoxy oxygen.

How the solvent environment influences conformational preferences.

By analyzing the simulation trajectory, a potential energy surface can be mapped, highlighting the low-energy conformers and the transition states that connect them.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Conformations |

|---|---|---|

| O-C-C-Cl | Rotation around the central C-C bond of the ethanol side chain. | Gauche and anti conformers, influencing the proximity of the hydroxyl and chloro groups. |

| C(aromatic)-C-C-O | Rotation of the chloroethanol group relative to the phenyl ring. | Determines the orientation of the side chain with respect to the aromatic plane. |

| C(aromatic)-C-O-C(methyl) | Rotation of the methoxy groups. | Affects steric hindrance and interaction with the side chain. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which serves as a crucial tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. chemistrysteps.comlibretexts.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (like Tetramethylsilane, TMS) can be determined. These predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between different isomers or conformers. researchgate.netliverpool.ac.uk

Vibrational Frequencies: The vibrational frequencies corresponding to molecular motions (stretching, bending, etc.) can be calculated to predict an infrared (IR) spectrum. umich.edu These calculations are based on the harmonic oscillator approximation. Because this approximation and other factors can lead to systematic errors, the calculated frequencies are often multiplied by a scaling factor (typically ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. The predicted spectrum can help assign experimental IR bands to specific vibrational modes.

Table 3: Interactive - Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical data to illustrate the application of computational methods.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -OH | 2.5 - 3.5 | t |

| Ar-H (3 positions) | 6.8 - 7.0 | m |

| -CH(OH)- | 4.8 - 5.0 | dd |

| -CH₂Cl | 3.6 - 3.8 | m |

| -OCH₃ (2 groups) | 3.8 - 3.9 | s |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted δ (ppm) |

|---|---|

| Ar-C (quaternary, OCH₃) | 148 - 150 |

| Ar-C (quaternary, side chain) | 130 - 132 |

| Ar-CH | 110 - 120 |

| -CH(OH)- | 72 - 74 |

| -CH₂Cl | 48 - 50 |

| -OCH₃ | 55 - 56 |

Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) |

|---|---|---|

| O-H stretch | 3750 | 3600 |

| Aromatic C-H stretch | 3150 | 3024 |

| Aliphatic C-H stretch | 3050 | 2928 |

| C=C aromatic stretch | 1610 | 1546 |

| C-O stretch | 1250 | 1200 |

| C-Cl stretch | 750 | 720 |

Computational Mechanistic Investigations

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface that connects reactants to products, researchers can identify intermediates and transition states, providing a detailed, step-by-step picture of the reaction pathway. For this compound, this could involve studying reactions such as its conversion to an epoxide (styrene oxide derivative) via intramolecular Williamson ether synthesis, or its oxidation. mdpi.comunimi.it

Transition State Characterization

The transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. mdpi.com Locating and characterizing the TS is a primary goal of computational mechanistic studies. rsc.org

A transition state structure is located on the potential energy surface as a first-order saddle point. Computationally, a true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the molecular motion along the reaction coordinate that transforms the reactant into the product.

Once the optimized geometries of the reactants and the transition state are found, the activation energy (Eₐ) of the reaction can be calculated as the difference in their electronic energies (often including zero-point vibrational energy corrections).

Table 4: Hypothetical Energy Profile for Intramolecular Cyclization to form 3,4-Dimethoxystyrene Oxide

| Species | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|

| Reactant (Deprotonated this compound) | 0.0 | Optimized ground state geometry. |

| Transition State (TS) | +18.5 | One imaginary frequency (~ -350 cm⁻¹) corresponding to C-O bond formation and C-Cl bond breaking. |

| Product (3,4-Dimethoxystyrene Oxide) | -25.0 | Optimized ground state geometry. |

This analysis provides quantitative data on the reaction's feasibility, allowing chemists to understand reaction kinetics and predict how changes in molecular structure might affect the reaction rate.

Energy Profiles of Reaction Pathways

There are no specific studies detailing the energy profiles of reaction pathways for this compound. Computational studies on similar molecules, such as 1-(3′,4′-dimethoxyphenyl) propene, have been conducted to understand reaction mechanisms, like the formation of 3,4-dimethoxybenzaldehyde, which involves calculations of reaction enthalpies and activation energies for various transition states. mdpi.com However, this data is not directly transferable to this compound due to the differences in their chemical structures and reactive sites.

Molecular Orbital Theory and Electron Density Analysis (e.g., NBO, FMO)

Specific molecular orbital theory analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) studies, for this compound have not been reported in the scientific literature. Generally, NBO analysis is a powerful tool for understanding the electronic structure of molecules, including the occupancy of lone pair electrons and the character of chemical bonds. ijnc.ir Such analyses provide insights into the effects of substituent groups on electron density and molecular stability. ijnc.ir FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. While these computational methods are widely used, their application to this compound has not been documented.

Ligand-Binding and Interaction Modeling (Focused on chemical interactions, not biological effect)

There is no available research on the ligand-binding and interaction modeling of this compound. Such studies, often employing techniques like molecular docking, are used to investigate the chemical reactivity and potential interactions of a molecule with other chemical entities. While these methods have been applied to a wide range of organic compounds to elucidate their properties, they have not been specifically utilized for this compound.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The primary route to 1-(3,4-Dimethoxyphenyl)-2-chloroethanol involves the epoxidation of its precursor, 3,4-dimethoxystyrene, followed by regioselective ring-opening of the resulting epoxide. Future research should focus on optimizing this two-step process or developing novel one-pot syntheses.

Key areas for development include:

Advanced Epoxidation Catalysts: Research into new catalytic systems for the epoxidation of 3,4-dimethoxystyrene can lead to higher yields and selectivity. While traditional methods exist, the use of metalloporphyrins or transition metal complexes in combination with environmentally benign oxidants like hydrogen peroxide represents a promising frontier. researchgate.netgoogle.com

Optimized Ring-Opening Conditions: A systematic study of nucleophilic ring-opening reactions of 3,4-dimethoxystyrene oxide is warranted. researchgate.net Investigating various chloride sources (e.g., HCl, MgCl₂, LiCl) and solvent systems can lead to improved regioselectivity and minimized byproduct formation.

Direct Chlorohydroxylation: A more atom-economical approach would be the direct chlorohydroxylation of 3,4-dimethoxystyrene. Developing catalytic systems that can achieve this transformation in a single step would represent a significant advancement in efficiency.

Table 1: Comparison of Potential Epoxidation Strategies for 3,4-Dimethoxystyrene

| Catalytic System | Oxidant | Potential Advantages | Research Focus |

|---|---|---|---|

| Metalloporphyrins | H₂O₂ / O₂ | High turnover numbers, tunable selectivity. researchgate.net | Catalyst stability and recovery. |

| Mn(III)-Schiff Base Complexes | NaOCl / DMD | High enantioselectivity for asymmetric synthesis. scielo.org.co | Ligand design, in-situ oxidant generation. scielo.org.co |

| Heterogeneous Catalysts | H₂O₂ | Ease of separation, potential for recyclability. google.com | Catalyst leaching, mass transfer limitations. |

| Biocatalytic (e.g., P450s) | O₂ / NADPH | High selectivity, mild reaction conditions. | Enzyme stability, cofactor regeneration. |

Exploration of Underutilized Reactivity Profiles

The dual functionality of this compound provides a platform for a variety of chemical transformations that remain largely unexplored. Future studies could investigate its utility as a versatile synthetic intermediate.

Potential reaction pathways for investigation include:

Intramolecular Cyclization: Under basic conditions, the molecule can undergo intramolecular Williamson ether synthesis to reform the epoxide (3,4-dimethoxystyrene oxide), which can be trapped by other nucleophiles in a one-pot sequence.

Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines), leading to a diverse library of 1,2-disubstituted derivatives.

Oxidation of the Secondary Alcohol: Oxidation of the hydroxyl group would yield the corresponding α-chloro ketone, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone, a valuable building block for synthesizing nitrogen-containing heterocycles and other pharmaceutical intermediates.

Elimination Reactions: Dehydrochlorination can lead to the formation of vinyl ethers or other unsaturated products, depending on the reaction conditions. researchgate.net

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|---|

| Alkyl Chloride | Nucleophilic Substitution | Azides, Cyanides, Amines | Amino alcohols, cyano alcohols |

| Alcohol | Oxidation | PCC, Swern, DMP | α-Chloro ketones |

| Alcohol | Esterification | Acyl chlorides, Anhydrides | Chloroesters |

| Both | Intramolecular Cyclization | Strong Base (e.g., NaH) | Epoxides |

| Both | Elimination | Non-nucleophilic base | Vinyl ethers, Styrene derivatives |

Advanced Methods for Chiral Purity Enhancement

The C1 carbon of this compound is a stereocenter, making the synthesis of enantiomerically pure forms a key objective for its potential use in pharmaceuticals. Future research should focus on developing robust asymmetric syntheses.

Promising strategies for achieving high chiral purity include:

Asymmetric Epoxidation: The use of chiral catalysts, such as Jacobsen-Katsuki or Sharpless catalysts, for the epoxidation of 3,4-dimethoxystyrene would produce a chiral epoxide. scielo.org.co Subsequent ring-opening, which typically proceeds with inversion of stereochemistry, would yield an enantiomerically enriched chlorohydrin.

Kinetic Resolution: Enzymatic methods offer a green and highly selective approach. Lipases could be employed for the kinetic resolution of the racemic alcohol through enantioselective acylation. chlorohydrin.com This process would separate the two enantiomers by converting one to its corresponding ester while leaving the other unreacted.

Asymmetric Reduction: A powerful alternative involves the asymmetric reduction of the precursor ketone, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone. This can be achieved using chiral borane (B79455) reagents or through biocatalytic reduction with engineered ketoreductases (KREDs), which are known to provide exceptionally high enantiomeric excess (>99% ee). nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction

The application of computational tools can accelerate the development and optimization of synthetic routes to this compound.

Future interdisciplinary research could involve:

Predictive Reaction Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes (yield, selectivity, ee) of synthetic transformations under various conditions, reducing the need for extensive empirical screening.

Catalyst Discovery and Design: AI can be used to screen virtual libraries of potential catalysts for the key synthetic steps (e.g., epoxidation, asymmetric reduction), identifying novel structures with enhanced activity and selectivity.

Retrosynthesis Planning: Retrosynthetic analysis software can propose novel and non-intuitive synthetic pathways to the target molecule and its derivatives, potentially uncovering more efficient or cost-effective routes.

Process Optimization: Machine learning models can be employed to optimize reaction parameters (temperature, concentration, catalyst loading) in real-time, leading to more robust and scalable manufacturing processes.

Collaborative Research Opportunities in Chemical Methodologies

Advancing the chemistry of this compound will benefit significantly from interdisciplinary collaboration.

Key collaborative opportunities include:

Synthetic and Computational Chemistry: Joint efforts between synthetic organic chemists and computational chemists can lead to the rational design of new catalysts and a deeper mechanistic understanding of key reactions.

Biochemistry and Organic Synthesis: Collaborations with biochemists and enzymologists can facilitate the discovery and engineering of novel enzymes for highly selective biocatalytic routes to chiral versions of the compound. chlorohydrin.com

Chemical Engineering and Process Chemistry: Partnerships with chemical engineers are crucial for developing scalable, safe, and economically viable processes for the synthesis of this compound, should a commercial application emerge.

Materials Science: Given that its precursor, 3,4-dimethoxystyrene, is a monomer used in radical polymerization, collaborations with materials scientists could explore the potential of this compound and its derivatives as functional monomers or polymer additives. wikipedia.org

Q & A

Basic: What are the recommended methods for synthesizing 1-(3,4-Dimethoxyphenyl)-2-chloroethanol with high yield and purity?

Answer:

Synthesis of this compound can be optimized using catalytic systems and reduction protocols. For example:

- Catalytic hydrogenation : Reduce chloroacetophenone derivatives (e.g., 2-chloro-1-(3,4-dimethoxyphenyl)ethanone) using palladium or nickel catalysts in ethanol or methanol. This method ensures stereochemical control and high yields .

- Grignard addition : React 3,4-dimethoxyphenylmagnesium bromide with chloroacetaldehyde, followed by quenching with aqueous ammonium chloride.

- Rhodium-catalyzed polymerization : While not directly applicable to the monomer, highlights the use of (nbd)Rh⁺ catalysts for structurally related polyacetylenes, suggesting that transition-metal catalysts may enhance reaction efficiency for intermediates .

Basic: How can the structural integrity and purity of this compound be verified post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks for the dimethoxy groups (δ ~3.8–3.9 ppm for OCH₃ protons) and the chloroethanol moiety (δ ~4.5–4.8 ppm for Cl–CH₂–CH–OH). demonstrates the use of 400 MHz NMR in CDCl₃ for similar dimethoxyphenyl derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS. For example, reports EI-MS fragmentation patterns for structurally related chloroacetophenones .

- Infrared (IR) Spectroscopy : Identify hydroxyl (OH, ~3300 cm⁻¹) and ether (C–O, ~1250 cm⁻¹) stretches .

Advanced: What strategies are effective in controlling the stereochemistry during the synthesis of this compound?

Answer:

- Chiral catalysts : Use enantioselective catalysts like Jacobsen’s Mn(salen) complexes for asymmetric epoxidation or reduction of ketone intermediates .

- Chiral auxiliaries : Temporarily attach groups like Evans oxazolidinones to direct stereochemistry during chloroethanol formation.

- Chromatographic resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak AD-H), as demonstrated for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in .

Advanced: How does the choice of catalyst influence the molecular weight and polymerization potential of derivatives of this compound?

Answer:

- Rhodium catalysts : shows that (nbd)Rh⁺ catalysts yield polyacetylenes with molecular weights of 13,900–18,400 g/mol. Adding menthol increases molecular weight by stabilizing helical conformations .

- Palladium systems : May favor cross-coupling over polymerization, producing dimers or oligomers.

- Kinetic studies : Monitor polymerization via GPC to correlate catalyst activity with polydispersity indices (PDI).

Advanced: What analytical approaches resolve contradictions in reported solubility profiles of this compound derivatives?

Answer:

- Solvent screening : Test solubility in polar (e.g., DMSO, methanol) and nonpolar (e.g., toluene) solvents. notes that polyacetylenes with dimethoxyphenyl groups remain soluble in chloroform and THF due to helical conformations .

- Thermal analysis : Use Differential Scanning Calorimetry (DSC) to detect polymorphic transitions affecting solubility.

- Crystallography : X-ray diffraction (e.g., ) reveals packing modes that influence solubility .

Basic: What are the common solvents for recrystallizing this compound to achieve high crystallinity?

Answer:

- Ethanol/water mixtures : Slow evaporation at 4°C promotes large crystals.

- Dichloromethane-methanol (1:4 v/v) : Used in for structurally related dimethoxyphenyl compounds .

- Hexane/ethyl acetate : Gradient recrystallization removes low-polarity impurities.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for SN2 reactions at the chloro site. Use software like Gaussian to model transition states.

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.

- Hammett plots : Correlate substituent effects (e.g., methoxy groups) on reaction kinetics using σ⁺ values.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Ventilation : Use fume hoods due to potential volatility of chloroethanol derivatives.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before aqueous disposal.

Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Answer:

- Acidic conditions : Protonation of the hydroxyl group may lead to dehydration, forming a chlorovinyl intermediate.

- Basic conditions : Deprotonation of the hydroxyl group could trigger nucleophilic substitution (Cl⁻ elimination) or epoxide formation.

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12 (e.g., ’s protocols for chlorinated phenols) .

Basic: What spectroscopic techniques are most effective for quantifying trace impurities in this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile impurities like residual solvents (e.g., chloroform in ) .

- ICP-MS : Detect heavy metal catalysts (e.g., Rh, Pd) at ppb levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.